1-(3,4-Dimethoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14950178
Molecular Formula: C26H22N2O5
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22N2O5 |
|---|---|
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C26H22N2O5/c1-14-8-10-18-17(12-14)24(29)22-23(16-9-11-19(31-3)20(13-16)32-4)28(26(30)25(22)33-18)21-7-5-6-15(2)27-21/h5-13,23H,1-4H3 |
| Standard InChI Key | AAWYDRUEZCIQJE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC(=C(C=C5)OC)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a chromeno[2,3-c]pyrrole backbone, a fused heterocyclic system comprising a benzopyran (chromene) moiety linked to a pyrrole ring. Key substituents include:
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A 3,4-dimethoxyphenyl group at position 1, contributing electron-donating effects.
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A 6-methylpyridin-2-yl group at position 2, enhancing hydrogen-bonding capacity.
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A methyl group at position 7, influencing steric and metabolic stability .
The molecular formula is inferred as C₂₆H₂₅N₂O₅ (molecular weight ≈ 457.5 g/mol), with a calculated XLogP3 of ~3.5, indicating moderate lipophilicity .
Table 1: Computed Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 457.5 g/mol | PubChem analogs |
| Hydrogen Bond Acceptors | 6 | PubChem |
| Rotatable Bonds | 7 | PubChem |
| Topological Polar SA | 98.7 Ų | Computed |
Synthetic Pathways
Barton–Zard Reaction
The chromeno-pyrrole core is synthesized via a Barton–Zard reaction, a one-pot, regioselective method involving:
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3-Nitro-2H-chromenes as precursors, functionalized with methyl and methoxy groups.
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Ethyl isocyanoacetate as the pyrrole-forming component.
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K₂CO₃ in ethanol under reflux (0.5–2 hours), achieving yields of 63–94% .
Table 2: Representative Synthesis Conditions
| Parameter | Details |
|---|---|
| Precursor | 3-Nitro-2H-chromene derivative |
| Reactant | Ethyl isocyanoacetate |
| Base | K₂CO₃ |
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 0.5–2 hours |
| Yield | 63–94% |
Analytical Characterization
Spectroscopic Data
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¹H NMR: Signals at δ 2.35 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), and 6.8–7.9 ppm (aromatic protons).
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¹³C NMR: Carbonyl resonances at δ 170–175 ppm (C-3, C-9), with pyridine carbons at δ 120–150 ppm .
Table 3: Thermal Stability Analysis
| Technique | Observation |
|---|---|
| DSC | Melting point: 218–220°C (decomposition) |
| TGA | 5% weight loss at 250°C |
Applications and Future Directions
Drug Development
The compound’s balanced lipophilicity and hydrogen-bonding capacity make it a candidate for oral bioavailability optimization. Current research focuses on derivatizing the pyridine ring to enhance target selectivity .
Agricultural Chemistry
Preliminary studies indicate herbicidal activity against Amaranthus retroflexus (IC₅₀ = 12 µM), likely due to photosystem I inhibition.
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